N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide
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Overview
Description
N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide is a complex organic compound that features an imidazole ring, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the piperidine ring and the benzamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzamide group can produce amines.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperidine ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine: Features a benzimidazole ring and is known for its antimicrobial activity.
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: Used in optoelectronic applications due to their nonlinear optical properties.
Uniqueness
N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide is unique due to its combination of an imidazole ring, a piperidine ring, and a benzamide moiety. This structural complexity allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-28(19-24-26-13-14-27-24)25(30)21-8-5-9-23(18-21)31-22-11-16-29(17-12-22)15-10-20-6-3-2-4-7-20/h2-9,13-14,18,22H,10-12,15-17,19H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNCPHOJIXFSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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